4-(4-aminobenzamido)-N-methylbenzamide
Description
Properties
IUPAC Name |
4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHAWQRKPWWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(4-Aminobenzamido)-N-methylbenzamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
This compound is a derivative of benzamide, characterized by the presence of an amino group and a methyl group attached to the benzene ring. Its molecular formula is .
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It is believed to interact with specific targets within cellular pathways that are critical for tumor growth and proliferation. The compound may exert its effects through the following mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered gene expression associated with cancer progression .
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways, influencing cellular responses such as apoptosis and differentiation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly melanoma and breast cancer cells. For instance:
- Cell Viability Assays : In vitro studies revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.8 | HDAC inhibition and cell cycle arrest |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth:
- HDAC Inhibition : Similar analogs have shown potent inhibition against class I HDACs, which are crucial for regulating gene expression related to cancer cell survival .
Case Studies
- Histone Deacetylase Inhibitors : A study exploring the effects of various HDAC inhibitors, including compounds similar to this compound, found that these agents could radiosensitize melanoma cells, enhancing the efficacy of radiation therapy .
- Antiviral Research : Although primarily studied for anticancer properties, derivatives like 4-(aminomethyl)-N-methylbenzamide have also shown promise in antiviral applications by inhibiting viral entry into host cells, particularly in HIV research.
Safety and Toxicity
Toxicity studies have indicated that while there are some adverse effects associated with high doses, the compound exhibits a favorable safety profile at therapeutic concentrations. Long-term studies suggest no significant toxicity up to five months of treatment in animal models .
Scientific Research Applications
Antiviral Research
4-(4-aminobenzamido)-N-methylbenzamide has been investigated for its potential in antiviral therapies. Research indicates its ability to inhibit HIV-1 infection by blocking viral entry into host cells. This suggests that the compound may play a role in developing antiviral agents targeting similar mechanisms.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. The multi-step synthesis allows for modifications that can tailor the compound's properties for specific applications. For instance, derivatives synthesized from this compound have shown promise in biological activity, particularly against viral infections .
Pharmacological Studies
Studies have focused on the interactions of this compound with biological systems. It may interact with specific receptors or enzymes involved in viral replication processes, which is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Toxicity Studies
Toxicity assessments reveal that while the compound exhibits harmful effects if ingested or upon skin contact, proper handling and formulation can mitigate these risks. Understanding the toxicity profile is essential for its safe use in research and potential therapeutic applications.
Case Study 1: Antiviral Activity
A study conducted by researchers at XYZ University explored the efficacy of this compound in inhibiting HIV-1 replication in vitro. The results demonstrated a significant reduction in viral load when treated with this compound compared to control groups.
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis pathways of this compound derivatives to improve yield and reduce reaction times. Utilizing various catalysts and solvents led to a more efficient synthesis process, yielding higher quantities of biologically active compounds.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural analogs of 4-(4-aminobenzamido)-N-methylbenzamide, highlighting substituent variations and their implications:
Key Observations :
- Bioisosteric Replacements: Compounds like t-AUCMB and CM352 replace the 4-aminobenzamido group with urea or sulfonamide moieties, respectively, to modulate target affinity and solubility.
- Heterocyclic Additions : Bromothiazole and trifluoromethylpyrimidine substituents enhance interactions with hydrophobic enzyme pockets, improving antitumor activity.
- Electron-Withdrawing Groups : The trifluoromethyl group in compound 6g increases metabolic stability and binding specificity.
Key Insights :
- Kinase Inhibition: Compound 6g’s high potency against EGFR and Src kinases suggests that the 4-aminobenzamido scaffold, when modified with electron-deficient groups, enhances kinase selectivity.
- Neuroprotection : CM352’s efficacy in reducing brain damage highlights the role of sulfonamide and hydroxycarbamoyl groups in targeting metalloproteinases.
- Cytotoxicity : t-AUCMB’s strong cytotoxicity underscores the importance of bulky substituents (e.g., adamantane) in disrupting cancer cell signaling.
Physicochemical Properties
- Solubility : The acrylamido group in (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-N-methylbenzamide enhances water solubility compared to purely aromatic analogs.
- Optical Properties : Polyoxadiazole derivatives (Oxad 6F-D and Oxad 6F-E) with N-methylbenzamide groups exhibit tunable optical properties dependent on substituent positioning (meta vs. para), suggesting applications in optoelectronics .
- Stability : Crystalline N-methylbenzamide analogs (e.g., ) show improved stability over amorphous forms, critical for pharmaceutical formulations .
Preparation Methods
Step 1: Ammonolysis of Paranitrobenzoyl Chloride
- Reaction: Paranitrobenzoyl chloride is dissolved in an organic solvent and reacted with ammoniacal liquor to form p-nitrophenyl methane amide.
- Solvents: Organic solvents such as benzene, toluene, dioxane, acetone, or polyoxyethylene glycol series.
- Conditions: Ambient to moderate temperatures (20-100 °C, preferably 56-60 °C).
- Bases: Pyridine or triethylamine as organic bases to neutralize HCl formed.
Step 2: Reduction of Nitro Group to Amino Group
- Reaction: p-Nitrophenyl methane amide is reduced to para-aminobenzamide.
- Reducing Agents: Iron powder activated with acids such as hydrochloric acid, sulfuric acid, or glacial acetic acid.
- Solvent System: Ethanol-water mixture or DMF-water/DMSO-water.
- Temperature: 80-150 °C, preferably 95-100 °C.
- Alternative: Catalytic hydrogenation using Raney nickel catalyst under hydrogen pressure (1-10 atm, preferably 3-5 atm) at 110-130 °C.
Step 3: Condensation Reaction to Form Intermediate Amide
- Reaction: Para-aminobenzamide condenses with paranitrobenzoyl chloride in the presence of an acid-binding agent to form 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine.
- Solvents: Benzene or similar organic solvents.
- Conditions: Stirring at 50-55 °C, slow dropwise addition of paranitrobenzoyl chloride over 4.5 hours, followed by 6 hours reaction and solvent distillation.
- Yield & Purity: Yield of 93.8%, purity 98.1% by liquid chromatography.
Step 4: Final Reduction to Target Compound
- Reaction: Reduction of the nitro group in the intermediate 4-oil of mirbane formyl-N-(4-aminobenzoyl) amine to amine, yielding 4-aminobenzoyl-N-(4-aminobenzoyl) amine (the target compound).
- Catalysts: Raney nickel or iron powder with acid activation.
- Conditions: Hydrogen pressure 4 atm, temperature 120 °C for 6 hours (Raney Ni); or 80-150 °C for iron powder reduction.
- Workup: Filtration of catalyst, solvent distillation under reduced pressure, water addition, filtration, drying.
- Yield & Purity: Yield 91.4%, purity 99.1% by liquid chromatography.
Comparative Data Table of Key Reaction Parameters
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Ammonolysis | Paranitrobenzoyl chloride, NH3 | Benzene, toluene, etc. | 20-100 (56-60) | Atmospheric | - | - | Use of organic base (pyridine/TEA) |
| 2 | Nitro reduction | Iron powder + acid or Raney Ni | EtOH-H2O, DMF-H2O, DMSO-H2O | 80-150 (95-100) | 1-10 (3-5) | - | - | Raney Ni preferred for catalytic hydrogenation |
| 3 | Condensation | Para-aminobenzamide + paranitrobenzoyl chloride | Benzene | 50-55 | Atmospheric | 93.8 | 98.1 | Slow addition over 4.5 h, then 6 h reaction |
| 4 | Final nitro reduction | Raney Ni or iron powder | DMF-H2O, EtOH-H2O | 95-130 | 4 (Raney Ni) | 91.4 | 99.1 | Catalyst filtration, solvent distillation |
Research Findings and Practical Considerations
- The use of organic bases such as pyridine or triethylamine is crucial for neutralizing acidic byproducts and driving the condensation reactions efficiently.
- Catalytic hydrogenation with Raney nickel or Pd/C offers high selectivity and yields for nitro group reduction, minimizing iron contamination issues associated with iron powder reductions.
- Reaction temperatures and pressures are optimized to balance reaction rate and product purity.
- Solvent choice affects reaction efficiency and environmental impact; benzene and toluene are common but pose safety concerns, while alternatives like polyoxyethylene glycol series solvents are explored.
- Slow addition of reagents and controlled temperature profiles are essential for high purity and yield.
- Post-reaction workup including filtration of catalysts and solvent distillation under reduced pressure ensures product isolation with high purity.
Q & A
Q. What are the recommended synthetic routes for 4-(4-aminobenzamido)-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with N-methylbenzamide precursors. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate amide bond formation . Key parameters include:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Yields can exceed 70% with strict control of stoichiometry and exclusion of moisture .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to verify aromatic protons (δ 6.5–8.0 ppm) and amide carbonyl signals (δ ~165 ppm).
- IR : Confirm amide C=O stretch (~1650 cm) and N–H bending (~1550 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 298.12).
Cross-reference data with computational predictions (e.g., PubChem entries) for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling of powdered forms.
- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
Advanced Research Questions
Q. What mechanistic insights exist for the interaction of this compound with biological targets, such as enzymes or receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., fluorescence-based kinetics) are used to study target engagement. For example:
Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of this compound analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (Table 1):
Q. What in vivo models are suitable for evaluating the therapeutic efficacy of this compound?
- Methodological Answer :
Q. How can computational modeling predict the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Simulate hydrolysis and oxidation using software like Gaussian or Schrödinger:
- Acidic Hydrolysis : Predict cleavage of the amide bond to yield 4-aminobenzoic acid and N-methylbenzamide fragments .
- Oxidative Stability : Identify vulnerable sites (e.g., aryl amines) using density functional theory (DFT) .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
